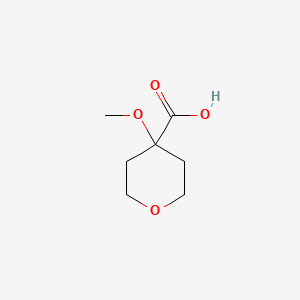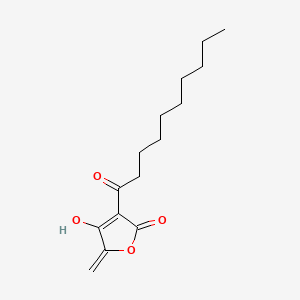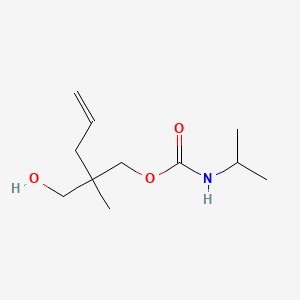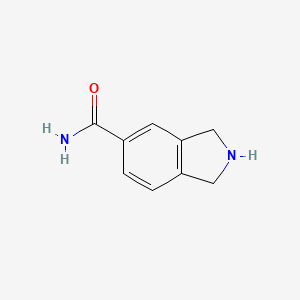![molecular formula C22H23F2N B590567 (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine CAS No. 1025064-41-8](/img/no-structure.png)
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine, also known as N-(3-difluoromethylphenyl)-α-methylnaphthalene-1-methanamine, is a synthetic organic compound used in a variety of scientific research applications. It is a fluorinated analog of naphthalene, and has been found to possess unique biochemical and physiological properties.
Applications De Recherche Scientifique
1. Antidepressant Drug Properties
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine has been studied for its potential as an antidepressant drug. Research indicates that it inhibits the uptake of serotonin, norepinephrine, and dopamine in cortical and striatal synaptosomes, suggesting a pharmacological profile suitable for treating depression. It also shows weak affinity for muscarinic, histamine-1, adrenergic, dopamine, and serotonin receptors, highlighting its selectivity in enhancing serotonergic and noradrenergic neurotransmission (Wong et al., 1988).
2. Metabolism and Pharmacokinetics
The compound has been a subject of pharmacokinetic studies, indicating its low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours in rats. The oral bioavailability of the compound ranges from 55% to 60%. Such studies are crucial in understanding the behavior of the drug in the body, which is essential for determining appropriate dosing and delivery mechanisms (Wu et al., 2006).
3. Antifungal Activity
Another application of derivatives of this compound is in antifungal treatments. For instance, butenafine hydrochloride, a related compound, has shown excellent efficacy against dermatophytosis in guinea pigs. This suggests a potential avenue for developing new antifungal medications based on modifying the structure of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine (Arika et al., 1990).
4. Potential Therapeutic Applications
The derivative of this compound, S-1, has been explored as a potential therapeutic agent for benign hyperplasia, showcasing the versatility of the compound in addressing different medical conditions. The compound's pharmacokinetic properties, like rapid absorption, slow clearance, and extensive metabolism, are crucial in its therapeutic applications (Wu et al., 2006).
Propriétés
Numéro CAS |
1025064-41-8 |
|---|---|
Nom du produit |
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine |
Formule moléculaire |
C22H23F2N |
Poids moléculaire |
339.43 |
Nom IUPAC |
3-[3-(difluoromethyl)phenyl]-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
InChI |
InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1 |
Clé InChI |
SVXVVNVAXVGJCF-MRXNPFEDSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



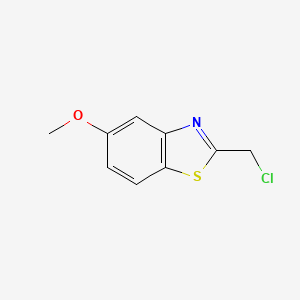
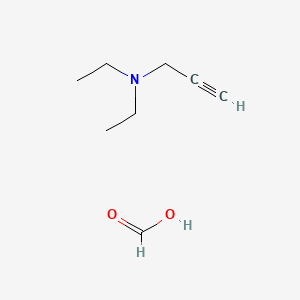
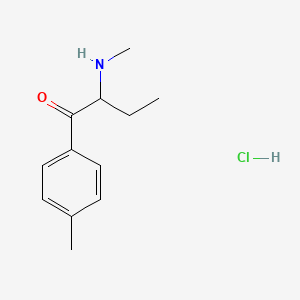
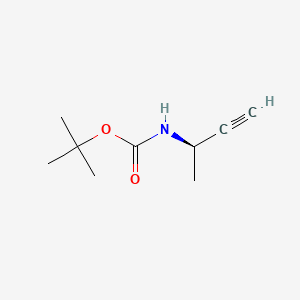
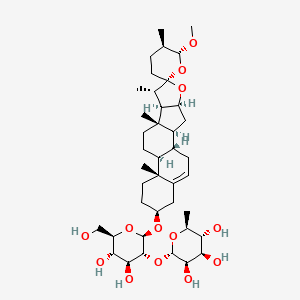
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
